molecular formula C19H14ClN5O2S B2430461 N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946262-44-8

N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2430461
CAS No.: 946262-44-8
M. Wt: 411.86
InChI Key: FMXOYDYVEKJXMW-UHFFFAOYSA-N
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Description

| N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a biologically active compound of significant interest in pharmacological and oncology research. Its core structure is based on a pyrazolopyrimidinone scaffold, a privileged heterocyclic system known for its ability to inhibit protein kinase activity. This compound functions as a potent and selective inhibitor of key oncogenic kinases. Research indicates its primary mechanism of action involves targeting the BCR-ABL tyrosine kinase, including the T315I mutant variant, which is a common mechanism of resistance in chronic myeloid leukemia (CML). Studies have demonstrated that derivatives within this chemical class exhibit promising anti-proliferative effects against a panel of human cancer cell lines. The compound's design, featuring a thioacetamide bridge linked to a 4-chlorophenyl group, is critical for enhancing its binding affinity and selectivity within the ATP-binding pocket of the target kinases. Its main research applications are focused on investigating signal transduction pathways in hematological malignancies and solid tumors, exploring mechanisms of drug resistance, and serving as a lead compound for the development of novel targeted cancer therapeutics. The research value of this compound lies in its utility as a chemical probe to dissect the pathological roles of specific kinases and to validate them as therapeutic targets in preclinical models.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c20-12-6-8-13(9-7-12)22-16(26)11-28-19-23-17-15(18(27)24-19)10-21-25(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXOYDYVEKJXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClN5O2S, with a molecular weight of 411.86 g/mol. Its structure includes a pyrazolopyrimidine core, which is known for various pharmacological activities.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. The IC50 values for some derivatives were reported as low as 0.04 μmol, indicating potent activity compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

This compound has also shown promise as an anticancer agent. It exhibited potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound's mechanism involves the inhibition of specific kinases involved in cancer progression, such as DAPK1 and PIM3, with IC50 values around 200 nM for these targets .

The biological activity of this compound can be attributed to its structural features that allow it to interact with target proteins effectively. The thioether and aryl regions around the pyrazolo[3,4-d]pyrimidine scaffold are crucial for its selectivity towards certain kinases. This selectivity is important for minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anti-inflammatory Effects : In an animal model using carrageenan-induced paw edema, pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant reductions in inflammation comparable to indomethacin .
  • Anticancer Efficacy : A recent study highlighted the compound's effectiveness against A549 and HCT116 cells through cell cycle arrest and induction of apoptosis pathways .

Data Summary

Activity TypeTarget Cell LinesIC50 (µM)Reference
Anti-inflammatoryCOX enzymes0.04
AnticancerA549200
AnticancerHCT116200

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features to N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including:

Target Organism Efficacy
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliModerate

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Antihypertensive Effects

The compound is hypothesized to exhibit antihypertensive properties due to the presence of the pyrazolo[3,4-d]pyrimidine moiety. Similar compounds have been shown to act as antagonists at angiotensin II receptors (AT1), leading to reduced blood pressure through non-competitive inhibition. This mechanism highlights its potential application in treating hypertension.

Enzyme Inhibition

This compound may also demonstrate enzyme inhibition capabilities. Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase and urease:

Target Enzyme Inhibition Type
AcetylcholinesteraseStrong
UreaseModerate

These interactions could provide therapeutic avenues for conditions like Alzheimer's disease and other cognitive disorders.

Case Studies

Several studies have explored the biological activity of related compounds:

Antibacterial Screening

A study evaluated a series of pyrazolo derivatives and found that those structurally similar to this compound exhibited significant antibacterial activity against multiple strains, including Bacillus subtilis and Escherichia coli.

Antihypertensive Research

Research on pyrazolo-containing compounds demonstrated their effectiveness in lowering blood pressure in animal models by blocking AT1 receptors. This suggests that the compound may possess similar therapeutic potential for managing hypertension.

Enzyme Interaction Studies

Investigations into the binding interactions of structurally related compounds revealed strong inhibitory effects on urease and acetylcholinesterase. This indicates potential applications in treating conditions like hypertension and Alzheimer's disease.

Preparation Methods

Cyclocondensation of Pyrimidine Precursors

The pyrazolo[3,4-d]pyrimidine skeleton is constructed by reacting 4,6-dichloro-5-formylpyrimidine with phenylhydrazine in dioxane at 10–15°C. This yields 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine (Intermediate I), where the 4-chloro substituent is later hydrolyzed to a ketone.

Mechanistic Insight :
Phenylhydrazine attacks the formyl group of the pyrimidine, inducing cyclization to form the pyrazole ring. The chloro group at position 4 is retained for subsequent functionalization.

Hydrolysis of the 4-Chloro Substituent

Intermediate I undergoes hydrolysis in aqueous acidic or basic conditions to yield 1-phenyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate II). For example, refluxing in 2M HCl converts the chloro group to a hydroxyl group, which tautomerizes to the 4-oxo form.

Alternative Synthetic Routes

One-Pot Cyclization and Thiolation

A streamlined approach involves simultaneous cyclization and thioether formation. 4-Amino-6-chloropyrimidine-5-carbaldehyde is treated with phenylhydrazine and N-(4-chlorophenyl)-2-mercaptoacetamide in refluxing ethanol. This method reduces purification steps but requires precise stoichiometric control.

Oxidative Coupling of Thioacetamide

Thioacetamide reacts with 6-bromo-pyrazolopyrimidine under oxidative conditions (H₂O₂, acetic acid), forming the thioether bond. However, this route yields lower regioselectivity (~60%) compared to nucleophilic substitution.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) :
    • δ 8.42 (s, 1H, pyrimidine-H)
    • δ 7.65–7.45 (m, 9H, aromatic H)
    • δ 4.32 (s, 2H, CH₂-S)
    • δ 2.15 (s, 3H, COCH₃).
  • LC-MS : m/z 439.9 [M+H]⁺ (calculated 440.3).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the planar pyrazolopyrimidine core and tetrahedral geometry at the sulfur atom.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at position 4 is mitigated by prior hydrolysis to the 4-oxo form.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves thioether byproducts.
  • Yield Enhancement : Catalytic KI in DMF accelerates displacement kinetics, improving yields to ~85%.

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with 4-chlorophenyl derivatives and thioacetamide precursors. Key steps include:

  • Cyclization of pyrazolo[3,4-d]pyrimidinone cores under reflux with acetic acid or DMF .
  • Thioether linkage formation via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine to deprotonate thiol intermediates .
  • Final acylation using chloroacetamide derivatives, with temperature control (60–80°C) to prevent side reactions . Critical parameters : Solvent polarity (e.g., DMF vs. dichloromethane), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for thiol:acetamide). Yields range from 72% to 85% under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm for chlorophenyl), pyrimidinone NH (δ 10.2–12.5 ppm), and thioacetamide SCH2 (δ 4.0–4.2 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 389–413 (depending on substituents) confirm molecular weight .
  • IR : Strong absorption bands at 1670–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-S) .

Q. What are the reported biological activities of this compound?

Preliminary studies indicate:

  • Antimicrobial activity : Moderate inhibition against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) .
  • Anticancer potential : IC₅₀ values of 8–12 µM against HeLa and MCF-7 cell lines, linked to pyrazolo-pyrimidine core interactions with topoisomerase II .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for tautomeric forms of the pyrazolo-pyrimidine core?

The compound exhibits keto-enol tautomerism, leading to variable NH proton signals. To resolve ambiguities:

  • Use 2D NMR (HSQC, HMBC) to correlate NH protons with adjacent carbons .
  • Perform variable-temperature NMR (25–80°C) to observe tautomer equilibrium shifts .
  • Validate with X-ray crystallography : The keto form dominates in solid-state structures, as shown by bond lengths (C=O ~1.22 Å) .

Q. What strategies improve the selectivity of thioether bond formation during synthesis?

Competing oxidation of thiols to disulfides can reduce yields. Mitigation approaches include:

  • Inert atmosphere : Use nitrogen/argon to suppress disulfide formation .
  • Catalytic additives : Add 1–2 mol% of Cu(I) to accelerate thiol-acetamide coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate intermediates .

Q. How can computational methods aid in predicting biological target interactions?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or bacterial enzymes .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using Hammett σ constants .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize in vitro testing .

Data Contradiction and Validation

Q. Discrepancies in reported melting points (>250°C vs. 282°C): How to address this?

  • Source analysis : Variations arise from purity differences (95% vs. >99%) and polymorphic forms .
  • DSC/TGA : Perform differential scanning calorimetry to confirm phase transitions and decomposition temperatures .

Q. Conflicting cytotoxicity data across studies: What experimental factors contribute?

  • Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (ER−) may respond differently to pyrimidine-based inhibitors .
  • Assay protocols : Viability assays (MTT vs. resazurin) yield differing IC₅₀ values due to detection sensitivity .
  • Solubility limits : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields Under Varied Conditions

StepSolventCatalystTemp (°C)Yield (%)Reference
CyclizationDMFNone11072
Thioether formationDCMTriethylamine6068
AcylationAcetoneK₂CO₃8085

Q. Table 2. Key NMR Assignments for Structural Validation

Proton Groupδ (ppm)MultiplicityCorrelation (HSQC/HMBC)Reference
Pyrazolo NH10.2–12.5SingletC=O (δ 165–170 ppm)
Chlorophenyl C-H7.3–7.6DoubletC-Cl (δ 125–130 ppm)
SCH24.0–4.2SingletS-C=O (δ 170–175 ppm)

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